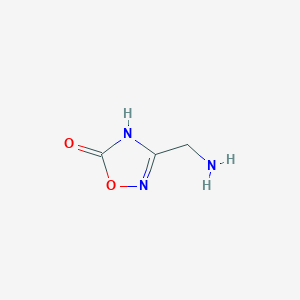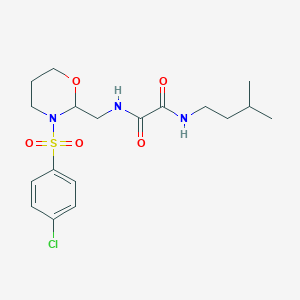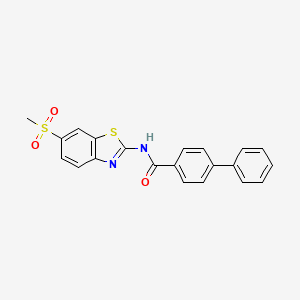
2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide is a complex organic compound characterized by its adamantane core and two sulfamoylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions.
Attachment of Sulfamoylphenyl Groups: The sulfamoylphenyl groups are introduced via nucleophilic substitution reactions.
Formation of Malonamide: The final step involves the formation of the malonamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl groups to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenyl derivatives.
科学的研究の応用
2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.
作用機序
The mechanism of action of 2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The adamantane core provides structural stability, while the sulfamoylphenyl groups enhance its binding affinity.
類似化合物との比較
Similar Compounds
(3r,5r,7r)-N-(4-sulfamoylphenyl)adamantane-1-carboxamide: Shares the adamantane core and sulfamoylphenyl groups but differs in the functional groups attached to the core.
4-sulfamoyl pyrroles: These compounds also contain sulfamoyl groups and are used as enzyme inhibitors.
Uniqueness
2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide is unique due to its combination of the adamantane core with two sulfamoylphenyl groups and a malonamide moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
2-(1-adamantyl)-N,N'-bis(4-sulfamoylphenyl)propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O6S2/c26-36(32,33)20-5-1-18(2-6-20)28-23(30)22(25-12-15-9-16(13-25)11-17(10-15)14-25)24(31)29-19-3-7-21(8-4-19)37(27,34)35/h1-8,15-17,22H,9-14H2,(H,28,30)(H,29,31)(H2,26,32,33)(H2,27,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKABDDBQOJOQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C(=O)NC5=CC=C(C=C5)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-Methylpyrazol-3-yl)ethyl]-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)prop-2-enamide](/img/structure/B2365760.png)


![2-Amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylic acid;hydrochloride](/img/structure/B2365764.png)

![4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2365769.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2365770.png)



![2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2365776.png)

